N-(1-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide
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Overview
Description
N-(1-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide is an organic compound with distinctive structural attributes. This intricate molecule contains a pyrrolidine ring, an acetamide group, a cyanopyrazine fragment, and a methylthio component. Due to its multifaceted structure, this compound can engage in a variety of chemical reactions, making it an exciting candidate for research in multiple scientific domains.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide generally involves a multi-step procedure. This often starts with the preparation of the cyanopyrazine derivative, followed by its coupling with pyrrolidine derivatives in the presence of appropriate reagents. The methylthio butan-2-yl component is then introduced through reactions involving thiolation agents. The final acetamide incorporation is done through amidation reactions.
Industrial Production Methods: Industrial production may leverage advanced catalytic systems and flow chemistry techniques to optimize yield and purity. Continuous production methods ensure the scalability and efficiency required for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes several chemical reactions, including oxidation, reduction, nucleophilic substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Agents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Nucleophiles such as halides or alkoxides in the presence of base.
Addition: Electrophiles in the presence of Lewis acids.
Major Products Formed: The products can vary depending on reaction conditions but often involve modifications to the pyrrolidine or pyrazine rings, or the functional groups attached to them.
Scientific Research Applications
N-(1-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide finds applications across several fields:
Chemistry: Used as an intermediate in the synthesis of complex molecules.
Biology: Probed for its interactions with biological macromolecules.
Medicine: Investigated for potential therapeutic properties.
Industry: Employed in the development of novel materials.
Mechanism of Action
This compound's mechanism of action is primarily influenced by its structural components:
Molecular Targets: It interacts with various enzymes and receptors.
Pathways Involved: It affects signal transduction pathways and metabolic pathways, depending on the specific biological context in which it is used.
Comparison with Similar Compounds
Compared to other compounds with similar functionalities:
Uniqueness: The specific arrangement of cyanopyrazine, pyrrolidine, and acetamide groups makes it particularly versatile in reactions.
Similar Compounds: Includes other cyanopyrazine derivatives, pyrrolidine-based molecules, and acetamide-containing compounds. Each shares some reactivity profiles but varies significantly in terms of biological activity and application.
This article should give a clear understanding of N-(1-(3-((3-cyanopyrazin-2-yl)oxy)pyrrolidin-1-yl)-4-(methylthio)-1-oxobutan-2-yl)acetamide from multiple perspectives. How does that line up with what you’re hoping to read?
Properties
IUPAC Name |
N-[1-[3-(3-cyanopyrazin-2-yl)oxypyrrolidin-1-yl]-4-methylsulfanyl-1-oxobutan-2-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3S/c1-11(22)20-13(4-8-25-2)16(23)21-7-3-12(10-21)24-15-14(9-17)18-5-6-19-15/h5-6,12-13H,3-4,7-8,10H2,1-2H3,(H,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXTUIDWQGXZLQK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CCSC)C(=O)N1CCC(C1)OC2=NC=CN=C2C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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